molecular formula C21H20N2O4 B14270069 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol CAS No. 137946-73-7

4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol

Cat. No.: B14270069
CAS No.: 137946-73-7
M. Wt: 364.4 g/mol
InChI Key: AYGRRZKUZNHSHF-UHFFFAOYSA-N
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Description

4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol is an organic compound that features a complex aromatic structure This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a phenol derivative, followed by a series of substitution reactions to introduce the amino group and other substituents. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol
  • 4-(3-Amino-4-nitrophenoxy)phenol
  • 4-(3-Amino-4-nitrophenoxy)benzene

Uniqueness

4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol is unique due to its specific arrangement of functional groups and the presence of both amino and nitro groups on the aromatic rings

Properties

CAS No.

137946-73-7

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

4-[2-[4-(3-amino-4-nitrophenoxy)phenyl]propan-2-yl]phenol

InChI

InChI=1S/C21H20N2O4/c1-21(2,14-3-7-16(24)8-4-14)15-5-9-17(10-6-15)27-18-11-12-20(23(25)26)19(22)13-18/h3-13,24H,22H2,1-2H3

InChI Key

AYGRRZKUZNHSHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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